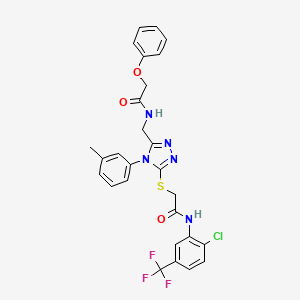
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23ClF3N5O3S and its molecular weight is 590.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5-((2-phenoxyacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, pharmacological properties, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features several key functional groups:
- Chloro-substituted phenyl ring
- Trifluoromethyl group
- Thiadiazole ring
- Acetamide moiety
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H14ClF3N4O2S2 |
| Molecular Weight | 486.9 g/mol |
| IUPAC Name | N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
| InChI Key | MYOWDZSOVKODPK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : Achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
- Introduction of the Phenylacetamido Group : Acylation of the thiadiazole ring with phenylacetyl chloride in the presence of a base.
- Formation of the Chloro-substituted Phenyl Ring : Synthesized through chlorination of a trifluoromethyl-substituted benzene derivative.
- Coupling Reaction : The final step involves coupling the chloro-substituted phenyl ring with the thiadiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Antidiabetic Activity
Recent studies have highlighted the potential antidiabetic properties of similar compounds featuring trifluoromethyl groups. For instance, compounds with similar structural motifs have shown promising results as inhibitors against key antidiabetic targets such as α-glucosidase and α-amylase.
In Vitro Results :
A study demonstrated that a related compound exhibited IC50 values of 6.28 µM against α-glucosidase and 4.58 µM against α-amylase, suggesting significant inhibitory activity comparable to standard drugs like acarbose (IC50 = 1.58 µM) .
Antioxidant Activity
The antioxidant potential of compounds containing trifluoromethyl groups has also been investigated. The DPPH assay results indicated that certain derivatives could effectively scavenge free radicals, with IC50 values indicating strong antioxidant activity .
Case Studies
- Antidiabetic Evaluation : A study involving a structurally similar compound demonstrated significant inhibition percentages across various in vitro assays (e.g., 88.35% inhibition in α-amylase assays at 500 µM concentration) .
- Toxicity Assessment : Acute toxicity tests on experimental models showed no adverse effects after administration of various concentrations over 72 hours, indicating a favorable safety profile .
Propriétés
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF3N5O3S/c1-17-6-5-7-19(12-17)36-23(14-32-24(37)15-39-20-8-3-2-4-9-20)34-35-26(36)40-16-25(38)33-22-13-18(27(29,30)31)10-11-21(22)28/h2-13H,14-16H2,1H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAUZPJFOMOZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














